molecular formula C19H26ClNO B14722109 Butylamine, N,N-dimethyl-4-(2-benzylphenoxy)-, hydrochloride CAS No. 13259-73-9

Butylamine, N,N-dimethyl-4-(2-benzylphenoxy)-, hydrochloride

Cat. No.: B14722109
CAS No.: 13259-73-9
M. Wt: 319.9 g/mol
InChI Key: MVRHRWZDIZDDSR-UHFFFAOYSA-N
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Description

Butylamine, N,N-dimethyl-4-(2-benzylphenoxy)-, hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a butylamine group, a dimethylamino group, and a benzylphenoxy group. This compound is typically used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butylamine, N,N-dimethyl-4-(2-benzylphenoxy)-, hydrochloride involves several steps. One common method is the reaction of butylamine with N,N-dimethyl-4-(2-benzylphenoxy)-chloride under controlled conditions. The reaction is typically carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise measurement of reactants, controlled addition of solvents, and continuous monitoring of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butylamine, N,N-dimethyl-4-(2-benzylphenoxy)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Butylamine, N,N-dimethyl-4-(2-benzylphenoxy)-, hydrochloride is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Butylamine, N,N-dimethyl-4-(2-benzylphenoxy)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dimethylbenzylamine: Similar in structure but lacks the butylamine group.

    N,N-Dimethyl-1-phenylmethanamine: Another related compound with a similar core structure.

Uniqueness

Butylamine, N,N-dimethyl-4-(2-benzylphenoxy)-, hydrochloride is unique due to the presence of the butylamine group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications.

Properties

CAS No.

13259-73-9

Molecular Formula

C19H26ClNO

Molecular Weight

319.9 g/mol

IUPAC Name

4-(2-benzylphenoxy)-N,N-dimethylbutan-1-amine;hydrochloride

InChI

InChI=1S/C19H25NO.ClH/c1-20(2)14-8-9-15-21-19-13-7-6-12-18(19)16-17-10-4-3-5-11-17;/h3-7,10-13H,8-9,14-16H2,1-2H3;1H

InChI Key

MVRHRWZDIZDDSR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCOC1=CC=CC=C1CC2=CC=CC=C2.Cl

Origin of Product

United States

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